2-(N-propylacetamido)benzoic acid
Description
Historical Context of Aminobenzoic Acids in Organic Chemistry
Aminobenzoic acids, organic compounds containing both an amino group and a carboxyl group attached to a benzene (B151609) ring, have been pivotal in the advancement of organic chemistry. wikipedia.orgebi.ac.uk A notable example is 4-aminobenzoic acid, also known as para-aminobenzoic acid (PABA), which consists of a benzene ring substituted with amino and carboxyl groups. wikipedia.orgchemicalbook.com This compound and its isomers have been instrumental in various chemical transformations and have served as foundational molecules for the synthesis of more complex structures. The study of aminobenzoic acids has provided deep insights into the interplay of functional groups, reaction mechanisms, and the development of synthetic methodologies. taylorandfrancis.com For instance, the relative positions of the amino and carboxyl groups on the benzene ring significantly influence the compound's chemical reactivity and physical properties. taylorandfrancis.com
Significance of Amide Functional Groups in Chemical Scaffolds
The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is of paramount importance in chemistry and biology. diplomatacomercial.comorganicchemexplained.com Amides are fundamental building blocks of proteins, where they form the peptide bonds that link amino acids. organicchemexplained.comyoutube.com Their stability, compared to more easily hydrolyzed groups like esters, makes them a common feature in drug molecules. organicchemexplained.com The amide group's ability to participate in hydrogen bonding is crucial for the structure and function of many biologically active molecules and materials. chemistrytalk.org This functional group is a key component in a vast array of synthetic and natural molecules, often acting as a versatile linker. chemistrytalk.org The polarity of the amide group also influences the solubility and other physicochemical properties of the molecules in which it is present. chemistrytalk.org
Overview of Research Trajectories for Benzoic Acid Amides
Research into benzoic acid amides is a dynamic and expanding field, driven by their potential applications in medicinal chemistry and material science. researchgate.netnih.gov Scientists are continuously exploring new synthetic routes to these compounds, including methods for direct amidation of benzoic acids. researchgate.netnih.gov A significant area of investigation involves the synthesis of novel benzoic acid amide derivatives and the evaluation of their biological activities. nih.govnih.gov For example, studies have focused on creating derivatives with antimicrobial or analgesic properties. nih.govnih.gov The development of efficient and selective catalytic systems for the formation of the amide bond is a key research focus, aiming to create more sustainable and atom-economical synthetic processes. nih.govmdpi.com Furthermore, researchers are investigating the structure-activity relationships of benzoic acid amides to design molecules with specific and enhanced functionalities. nih.gov
Chemical Profile of 2-(N-propylacetamido)benzoic acid
| Property | Value |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 21716-81-4 |
Note: The data in this table is compiled from various chemical databases and may vary slightly between sources.
Synthesis and Research Findings
The synthesis of N-substituted anthranilic acid derivatives, such as this compound, can be achieved through various synthetic routes. One common method involves the N-alkylation of anthranilic acid followed by acetylation. For instance, a related compound, 2-(propylamino)benzoic acid, can be synthesized via the Ullmann condensation, reacting 2-chlorobenzoic acid with propylamine (B44156) in the presence of a copper catalyst and a base like potassium carbonate. chemicalbook.com Subsequent acetylation of the secondary amine would yield the target compound.
Recent research has explored various facets of benzoic acid derivatives. For example, studies on 2-(2-hydroxypropanamido)benzoic acid enantiomers have been conducted to understand their pharmacokinetic profiles. nih.gov Other research has focused on the synthesis and biological evaluation of 5-acetamido-2-hydroxy benzoic acid derivatives for their potential analgesic activities. nih.govmdpi.com While direct research on this compound is not extensively documented in publicly available literature, the methodologies and findings from studies on structurally similar compounds provide a valuable framework for predicting its chemical behavior and potential applications. The synthesis of a related compound, 2-(N-benzylacetamido)benzoic acid, has been reported through methods like the reaction of benzylamine (B48309) with 2-isatoic anhydride (B1165640) or the acetylation of N-benzylanthranilic acid. ontosight.ai These synthetic strategies could potentially be adapted for the preparation of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-[acetyl(propyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8-13(9(2)14)11-7-5-4-6-10(11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFHLWRPKREGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods offer a deeper look into the molecular intricacies of 2-(N-propylacetamido)benzoic acid. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise electronic environment of each proton and carbon atom, while advanced vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the molecule's vibrational modes. Mass spectrometry provides critical information on the compound's fragmentation patterns upon ionization.
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the propyl group protons, and the acetyl methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the carboxylic acid and the N-propylacetamido substituents. Due to the ortho-substitution pattern, these protons would likely appear as complex multiplets. For comparison, in the simpler benzoic acid, the aromatic protons resonate in the range of 7.4-8.2 ppm. docbrown.info The protons of the propyl group would show characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen. The acetyl methyl protons would appear as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the carbonyl carbons of the carboxylic acid and the amide groups, which are expected to appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region (around 120-140 ppm), with their precise shifts influenced by the substituents. For benzoic acid, the carboxyl carbon appears at approximately 172.6 ppm, while the aromatic carbons are observed between 128.5 and 133.9 ppm. chemicalbook.com The aliphatic carbons of the propyl group would be found in the upfield region of the spectrum.
A hypothetical data table for the expected NMR shifts is presented below, based on the analysis of related structures.
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~10-13 (broad singlet) | ~168-175 |
| Aromatic C-H | ~7.2-8.2 (multiplets) | ~120-140 |
| Acetyl Methyl (-COCH₃) | ~2.0-2.3 (singlet) | ~20-25 |
| Propyl -CH₂-N | ~3.5-3.9 (triplet) | ~45-55 |
| Propyl -CH₂- | ~1.5-1.8 (sextet) | ~20-30 |
| Propyl -CH₃ | ~0.8-1.0 (triplet) | ~10-15 |
| Amide Carbonyl (-C=O) | - | ~170-175 |
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the amide, N-H bending (if any residual secondary amine is present, though unlikely in the N-acetylated form), and C-H stretches of the aromatic and aliphatic parts. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 2500-3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid is expected around 1700-1680 cm⁻¹, while the amide C=O stretch (Amide I band) would likely be observed around 1650 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. researchgate.net The symmetric C=O stretching vibrations may also be observed.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Weak |
| Carboxylic Acid C=O | Stretching | 1700-1680 | 1700-1680 |
| Amide C=O | Stretching (Amide I) | ~1650 | ~1650 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 |
| Aromatic C=C | Ring Stretching | 1400-1600 | 1400-1600 (strong) |
| C-N | Stretching | 1200-1350 | 1200-1350 |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments upon ionization, offering insights into its structure and stability. For this compound, the fragmentation pattern is expected to be influenced by the "ortho effect," where the two adjacent substituents interact during fragmentation.
Upon electron ionization, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely involve the loss of the propyl group, the acetyl group, and the carboxylic acid group. A characteristic fragmentation for ortho-substituted benzoic acids is the loss of a water molecule. Other potential fragmentations include the cleavage of the amide bond and rearrangements involving the ortho substituents. For benzoic acid itself, prominent peaks are observed at m/z 122 ([M]⁺), 105 ([M-OH]⁺), and 77 ([M-COOH]⁺). nist.gov
A table of potential major fragments and their m/z values is presented below.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₂H₁₅NO₃]⁺ | 221 |
| [M - C₃H₇]⁺ | [C₉H₈NO₃]⁺ | 178 |
| [M - COCH₃]⁺ | [C₁₀H₁₂NO₂]⁺ | 178 |
| [M - COOH]⁺ | [C₁₁H₁₄NO]⁺ | 176 |
| [M - H₂O]⁺ | [C₁₂H₁₃NO₂]⁺ | 203 |
X-ray Crystallography for Solid-State Structure Determination
A hypothetical table of crystallographic parameters is provided below, which would be determined through experimental analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| Volume (ų) | ~1500-2000 |
| Z (molecules per unit cell) | 4 |
Conformational Landscape and Rotational Isomerism Studies
The presence of several single bonds in this compound allows for the existence of multiple conformations due to rotation around these bonds. This phenomenon is known as rotational isomerism, and the different conformers are often referred to as rotamers. nist.gov
The key rotational barriers in this molecule would be around the C(aryl)-N bond, the N-C(acetyl) bond, the C(aryl)-C(carboxyl) bond, and the bonds within the propyl chain. The relative orientation of the N-propylacetamido group with respect to the benzoic acid plane is of particular interest. Due to steric hindrance between the ortho substituents, rotation around the C(aryl)-N bond and the C(aryl)-C(carboxyl) bond is expected to be restricted.
Computational modeling, in conjunction with spectroscopic techniques like variable-temperature NMR, can be employed to study the conformational landscape and the energy barriers between different rotamers. The most stable conformer would likely adopt a geometry that minimizes steric repulsion between the bulky N-propylacetamido group and the carboxylic acid group. This could involve a non-planar arrangement of the substituents relative to the benzene (B151609) ring.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are foundational for exploring the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a molecule like 2-(N-propylacetamido)benzoic acid, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. banglajol.info
The electronic structure dictates the chemical reactivity and optical properties of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. mdpi.com For substituted benzoic acids, these frontier orbitals are crucial in understanding charge transfer within the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface. In a typical MEP map, regions of negative potential (usually colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are favorable for nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen atoms of the carboxylic acid and amide groups, and a positive potential near the acidic hydrogen of the carboxyl group.
Table 1: Illustrative Frontier Orbital Energies and Related Parameters for a Benzoic Acid Derivative Note: This data is representative of a substituted benzoic acid and is for illustrative purposes.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Vibrational frequency calculations are performed to confirm that the optimized geometry of the molecule corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). indexcopernicus.com These calculations also allow for the prediction of the infrared (IR) and Raman spectra of the molecule. nih.gov
Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to the specific motions of the atoms. indexcopernicus.com For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the acid and amide groups, N-H bending, and various aromatic C-H and C-C vibrations. The formation of intermolecular hydrogen bonds, particularly in a dimeric form, would be indicated by a significant red shift (lowering of frequency) in the O-H stretching mode. nih.gov
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Substituted Benzoic Acid Note: This data is based on calculations for similar benzoic acid derivatives and is for illustrative purposes. indexcopernicus.com
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3400 | ν(O-H) | O-H stretch (monomer) |
| ~2950 | ν(C-H) | C-H stretch (propyl) |
| ~1720 | ν(C=O) | C=O stretch (acid) |
| ~1650 | ν(C=O) | C=O stretch (amide) |
| ~1450 | δ(C-H) | C-H bend (propyl) |
| ~1300 | ν(C-N) | C-N stretch |
QM calculations can predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). This allows for the assignment of ¹H and ¹³C NMR signals to specific atoms in the molecule.
Similarly, Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). These calculations determine the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For a molecule like this compound, transitions would likely involve π → π* excitations within the benzene (B151609) ring and n → π* transitions associated with the carbonyl groups.
Molecular Dynamics Simulations for Conformational Sampling
While QM calculations are excellent for single, optimized structures, many molecules, including this compound, are flexible and can exist in multiple conformations. The presence of the rotatable bonds in the N-propyl and acetamido side chains allows for significant conformational freedom.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the molecule for a period (ranging from nanoseconds to microseconds), a large number of different conformations can be explored, providing a picture of the molecule's dynamic behavior and conformational landscape. nih.govbiorxiv.org This process, known as conformational sampling, is essential for identifying the most stable and populated conformations, as well as understanding the pathways for transitioning between them. digitellinc.comcncb.ac.cn Analysis of the MD trajectory can reveal key intramolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize certain shapes. nih.gov
Prediction and Analysis of Molecular Reactivity Descriptors
From the HOMO and LUMO energies obtained through QM calculations, a set of global reactivity descriptors can be derived to quantify the chemical reactivity of the molecule. researchgate.net These descriptors provide a quantitative basis for the reactivity insights gained from the frontier orbitals.
Ionization Potential (I) : The energy required to remove an electron. I ≈ -E(HOMO)
Electron Affinity (A) : The energy released when an electron is added. A ≈ -E(LUMO)
Chemical Hardness (η) : A measure of resistance to charge transfer. η = (I - A) / 2
Chemical Potential (μ) : The escaping tendency of electrons. μ = -(I + A) / 2
Electrophilicity Index (ω) : A measure of the ability to accept electrons. ω = μ² / (2η)
A "soft" molecule has a small HOMO-LUMO gap and low hardness, indicating it is more reactive. mdpi.com The electrophilicity index helps to classify molecules as strong or marginal electrophiles. The influence of a solvent on these reactivity parameters can also be studied using computational models. banglajol.inforesearchgate.net
Table 3: Illustrative Molecular Reactivity Descriptors Note: These values are representative for a substituted benzoic acid and are for illustrative purposes. mdpi.comresearchgate.net
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -E(HOMO) | 6.5 |
| Electron Affinity (A) | -E(LUMO) | 1.8 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.15 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |
pKa Prediction and Solvation Effects on Acidity
The acidity of the carboxylic acid group, quantified by its pKa value, is one of its most important chemical properties. Computational methods can predict pKa by calculating the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent. mdpi.com
The charge of the molecule changes upon dissociation (from neutral to anionic), making the effect of the solvent extremely important. mdpi.com To account for this, calculations are typically performed using a solvation model. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net By calculating the free energies of both the protonated (acid) and deprotonated (conjugate base) forms in solution, the pKa can be estimated. These predictions are crucial for understanding how the molecule will behave in different environments, such as water or non-aqueous solvents. nih.govchemrxiv.orgchemrxiv.org Discrepancies in experimental pKa values can sometimes arise from factors like solvent purity or ion pairing, highlighting the utility of theoretical predictions. mit.edu
Non-Linear Optical Properties Estimation
A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the documented research concerning the non-linear optical (NLO) properties of the specific compound, this compound. At present, there are no published experimental or theoretical studies that have investigated and reported on the NLO characteristics, such as first or second-order hyperpolarizability, of this molecule.
The estimation of NLO properties for a novel compound like this compound would typically involve sophisticated quantum chemical calculations. Researchers commonly employ methodologies such as Density Functional Theory (DFT) to predict these properties. Such computational studies would involve:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Calculation of Electronic Properties: Computing the dipole moment, polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the molecule's response to an external electric field, which is the basis of NLO phenomena.
While computational studies exist for other classes of benzoic acid derivatives and related molecules, which have successfully predicted their NLO properties, this specific analysis has not been extended to this compound. The absence of such research means that no detailed findings or data tables for its NLO properties can be provided at this time. The generation of such data would necessitate original theoretical research to be conducted and published by the scientific community.
Derivatization Strategies and Structure Activity Relationship Sar in Research Models
Design and Synthesis of Derivatives for Academic Exploration
The design and synthesis of derivatives of 2-(N-propylacetamido)benzoic acid typically involve modifications at three key positions: the N-propyl chain, the benzoic acid ring, and the amide linkage. These alterations allow for a systematic investigation of the steric, electronic, and hydrophobic requirements for biological activity in various research models.
The N-propyl group of this compound provides a lipophilic handle that can be systematically modified to probe the size and nature of the binding pocket in a biological target. Researchers have explored various alterations to this chain length and branching to optimize interactions. For instance, in related N-acylanthranilic acid series, variations in the N-alkyl substituent have been shown to significantly impact biological activity.
Key modifications often include:
Chain Length Variation: Synthesis of analogs with N-methyl, N-ethyl, N-butyl, and longer alkyl chains can determine the optimal length for fitting into a hydrophobic cavity of a target protein.
Branching: Introducing branched alkyl groups, such as isopropyl or isobutyl, can provide insights into the steric tolerance of the binding site.
Introduction of Unsaturation: The synthesis of N-allyl or N-propargyl derivatives can explore the effects of introducing rigidity and potential for alternative binding interactions.
Cyclization: Replacing the propyl group with a cyclopropyl (B3062369) or cyclohexyl moiety can assess the impact of conformational restriction on activity.
The synthesis of these N-alkylated derivatives can often be achieved through the N-alkylation of the parent 2-acetamidobenzoic acid or by reacting the appropriate N-alkyl-2-aminobenzoic acid with an acetylating agent.
| Modification | Rationale | Potential Synthetic Approach |
|---|---|---|
| N-Ethyl | Investigate the effect of a shorter alkyl chain on binding affinity. | Alkylation of 2-acetamidobenzoic acid with ethyl iodide. |
| N-Butyl | Explore the impact of a longer alkyl chain on hydrophobic interactions. | Alkylation of 2-acetamidobenzoic acid with butyl bromide. |
| N-Isopropyl | Assess steric hindrance at the binding site. | Reductive amination of 2-aminobenzoic acid with acetone (B3395972) followed by acetylation. |
| N-Cyclopropyl | Introduce conformational rigidity. | Reaction of 2-aminobenzoic acid with cyclopropyl bromide followed by acetylation. |
Common substitution strategies include:
Electron-Withdrawing Groups (EWGs): Introduction of groups like nitro (-NO2), cyano (-CN), or halogens (e.g., -Cl, -F) can increase the acidity of the carboxylic acid and potentially form specific interactions with the target. For instance, in a series of 2,5-substituted benzoic acid derivatives, substitutions were found to be critical for binding to anti-apoptotic proteins. nih.gov
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the ring and enhance hydrophobic interactions.
Positional Isomerism: Moving substituents to different positions on the ring (e.g., 3-, 4-, or 5-position) helps to map the topology of the binding pocket. Studies on benzoic acid derivatives have shown that the position of substituents like hydroxyl groups can significantly impact their inhibitory activity against enzymes such as α-amylase. nih.gov
The synthesis of these derivatives often starts from the corresponding substituted anthranilic acids, which are then acylated and N-alkylated.
| Substituent | Position | Expected Effect on Acidity | Potential for New Interactions |
|---|---|---|---|
| Chloro (-Cl) | 5-position | Increase | Halogen bonding, hydrophobic interactions |
| Methoxy (-OCH3) | 4-position | Decrease | Hydrogen bond acceptor, hydrophobic interactions |
| Nitro (-NO2) | 5-position | Significantly Increase | Hydrogen bond acceptor, dipole-dipole interactions |
| Methyl (-CH3) | 4-position | Slightly Decrease | Hydrophobic interactions |
The amide bond is a critical structural element, providing rigidity and specific hydrogen bonding capabilities. Modifications at this linkage are a key strategy in medicinal chemistry to improve metabolic stability and alter binding modes.
Approaches to vary the amide linkage include:
N-Methylation: Introducing a methyl group on the amide nitrogen can prevent hydrogen bond donation and introduce a conformational change, which can be used to probe the importance of this interaction for activity.
Thioamide Substitution: Replacing the carbonyl oxygen with sulfur to form a thioamide can alter the electronic character and hydrogen bonding capacity of the linkage.
The synthesis of these analogs requires specific chemical strategies, such as the use of click chemistry for triazole formation or Lawesson's reagent for thioamide synthesis.
| Bioisostere | Key Structural Change | Potential Impact on Biological Profile |
|---|---|---|
| 1,2,3-Triazole | Replaces the planar amide with a five-membered aromatic ring. | Increased metabolic stability, altered dipole moment. researchgate.netresearchgate.net |
| Oxadiazole | Introduces an oxygen atom into the five-membered ring. | Can act as a hydrogen bond acceptor, improved metabolic stability. researchgate.net |
| Retro-amide | Reverses the orientation of the amide bond (NH-CO to CO-NH). | Alters hydrogen bonding pattern, may improve stability. researchgate.net |
| Thioamide | Replaces carbonyl oxygen with sulfur. | Altered electronic properties and hydrogen bonding capacity. researchgate.net |
Exploration of Structure-Activity Relationships in In Vitro Research Assays
The synthesized derivatives of this compound are subsequently evaluated in a battery of in vitro research assays to establish a clear SAR. These assays are designed to measure the compound's effect on specific molecular targets or cellular pathways.
To understand the direct molecular interactions of the synthesized compounds, target-specific binding studies are employed. These assays quantify the affinity of a compound for a particular protein, such as an enzyme or a receptor. For instance, derivatives of benzoic acid have been evaluated for their inhibitory activity against enzymes like secretory phospholipase A2 and VLA-4. nih.gov
Commonly used techniques include:
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, in studies of related N-acylanthranilic acids, derivatives have been identified as potent inhibitors of plasminogen activator inhibitor-1 (PAI-1). nih.gov The results are typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Receptor Binding Assays: These experiments determine the affinity of a compound for a specific receptor. For example, N-substituted anthranilic acid derivatives have been shown to bind to the CCK1 receptor with varying affinities. nih.gov Data is often reported as a Ki (inhibition constant) or IC50 value from competitive binding experiments.
| Compound | Modification | Target Enzyme/Receptor | IC50/Ki (nM) |
|---|---|---|---|
| Parent Compound | - | Enzyme X | 500 |
| Analog A | 5-Chloro substitution | Enzyme X | 150 |
| Analog B | N-Ethyl substitution | Enzyme X | 800 |
| Analog C | Amide to Triazole | Enzyme X | 350 |
Beyond direct target binding, it is crucial to understand how these compounds affect broader biochemical pathways within a cellular context. Cellular models allow researchers to investigate the downstream consequences of target engagement. A key pathway often investigated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Methods to study pathway modulation include:
Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific response element (e.g., an NF-κB response element). A decrease in reporter activity in the presence of a compound indicates inhibition of the pathway. Some benzoic acid derivatives have been shown to inhibit NF-κB activation. nih.gov
Western Blotting: This technique is used to measure the levels of specific proteins in a signaling pathway. For example, researchers can assess the phosphorylation status of key signaling proteins like IκBα or p65 to determine if a compound is inhibiting the NF-κB pathway.
Cytokine Release Assays: The production and release of inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6), which are often regulated by the NF-κB pathway, can be measured in cell culture supernatants using techniques like ELISA.
| Compound | Modification | NF-κB Reporter Assay (IC50, µM) | TNF-α Release Inhibition (%) at 10 µM |
|---|---|---|---|
| Parent Compound | - | 25 | 40 |
| Analog D | 5-Fluoro substitution | 8 | 75 |
| Analog E | N-Butyl substitution | 40 | 20 |
| Analog F | Amide to Oxadiazole | 15 | 60 |
Through the iterative process of designing, synthesizing, and testing these derivatives, a comprehensive SAR profile for this compound can be established. This knowledge is fundamental for understanding its mechanism of action at a molecular level and for guiding the development of more potent and selective compounds for further academic research.
Ligand Design Principles from Computational SAR
Currently, there is a lack of publicly available scientific literature detailing computational Structure-Activity Relationship (SAR) studies and specific ligand design principles for this compound. While computational methods are widely used to guide drug discovery and development for various benzoic acid derivatives, specific research focusing on the derivatization and SAR of this compound through computational models has not been reported in the accessible scientific literature.
General computational approaches for similar molecules often involve the exploration of the impact of various substituents on the benzoic acid scaffold to understand their effects on biological activity. These studies typically include:
Quantitative Structure-Activity Relationship (QSAR): This method correlates variations in the physicochemical properties of compounds with their biological activities to develop predictive models. For benzoic acid derivatives, QSAR studies might explore how changes in hydrophobicity, electronic properties, and steric factors of substituents on the phenyl ring and the acylamino side chain influence a particular biological endpoint.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For a molecule like this compound, docking studies would be instrumental in understanding its binding mode within a specific protein target, identifying key interactions such as hydrogen bonds, and hydrophobic contacts that contribute to its affinity and selectivity.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound and its analogs would highlight the critical features necessary for target interaction, guiding the design of new derivatives with improved potency.
Mechanistic Investigations in Biological Systems Non Clinical Focus
In Vitro Enzyme Inhibition Studies
N-acylanthranilic acids, the chemical class to which 2-(N-propylacetamido)benzoic acid belongs, are known to exhibit inhibitory effects against various enzymes. This activity is often attributed to their structural resemblance to endogenous substrates or their ability to interact with enzyme active sites.
Characterization of Binding Affinity and Inhibition Kinetics
Studies on various N-acylanthranilic acid derivatives have demonstrated their potential as potent enzyme inhibitors. For instance, a series of N-benzoyl anthranilic acid derivatives have been shown to inhibit human aldo-keto reductase (AKR) isoforms AKR1C1, AKR1C2, and AKR1C3 with potencies in the low micromolar range. nih.gov Some of these derivatives display selectivity for the AKR1C3 isoform, which is a target in cancer research, with half-maximal inhibitory concentrations (IC₅₀) as low as 0.31 µM. nih.gov
Similarly, novel N-pyridyl anthranilate derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and glycogen (B147801) phosphorylase, two enzymes relevant to diabetes management. mdpi.com Many of these compounds exhibited potent inhibition in the nanomolar range. mdpi.com For example, the most active compounds against α-glucosidase and glycogen phosphorylase showed IC₅₀ values of 0.0124 µM and 0.0137 µM, respectively. mdpi.com
The mode of inhibition can vary. For example, kinetic analyses of the structurally related 2-aminobenzoic acid revealed a non-competitive inhibition mechanism against the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. nih.gov In contrast, other benzoic acid derivatives have been shown to act as competitive inhibitors. nih.gov
Table 1: In Vitro Enzyme Inhibition by N-Acylanthranilic Acid Derivatives
| Derivative Class | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| N-benzoyl anthranilic acids | AKR1C3 | 0.31 µM - low µM range | nih.gov |
| N-pyridyl anthranilates | α-Glucosidase | 0.0124 µM - 0.231 µM | mdpi.com |
| N-pyridyl anthranilates | Glycogen Phosphorylase | 0.0137 µM - 0.581 µM | mdpi.com |
| Anthranilic hydroxamic acid | Prostaglandin H2 Synthase (Peroxidase) | 72 µM | nih.gov |
| 3,5-Diiodoanthranilic hydroxamic acid | Prostaglandin H2 Synthase (Peroxidase) | 7 µM | nih.gov |
Substrate Mimicry and Active Site Interactions
The ability of N-acylanthranilic acids to inhibit enzymes often stems from their capacity to act as substrate analogues. The core anthranilic acid scaffold can mimic the structure of natural substrates, allowing it to bind to the enzyme's active site. For example, aminobenzoic acid derivatives have been studied as non-natural amino acid substrates for the ribosome's peptidyl transferase center (PTC). nih.gov These studies revealed that the rigid aromatic backbone of these molecules can occupy the A-site cleft of the ribosome, but their conformation can hinder the necessary conformational changes for efficient peptide bond formation. nih.govacs.org This steric hindrance provides insight into how such compounds can interact with and potentially block enzymatic machinery. nih.gov
The specific substituents on the anthranilic acid core are crucial for determining the binding affinity and selectivity. The N-acyl group, such as the N-propylacetamide group in the title compound, can form key interactions within the active site. These interactions are typically hydrophobic or can involve hydrogen bonding, contributing to the stability of the enzyme-inhibitor complex.
Interaction with Biomolecules in Model Systems
The biological effects of a small molecule are not limited to enzyme inhibition and often involve interactions with a range of other biomolecules.
Protein-Ligand Docking and Binding Site Analysis
Computational molecular docking studies are valuable tools for predicting and analyzing the interaction between a ligand, such as this compound, and a protein target. Such studies on related N-acylanthranilic acids have provided detailed models of their binding modes.
For example, docking studies of selective N-benzoyl anthranilic acid inhibitors with the AKR1C3 enzyme have helped to rationalize their inhibitory potency and selectivity. Similarly, the binding mode of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 has been investigated. nih.gov Docking models predicted that the carboxyl group of the benzoic acid scaffold forms a critical hydrogen bond with an arginine residue (Arg263) in the Mcl-1 binding pocket, an interaction that mimics the binding of natural pro-apoptotic proteins. nih.gov The substituted aromatic ring is positioned within hydrophobic pockets, making key contacts with residues like leucine (B10760876) and valine. nih.gov These computational models suggest that the N-propylacetamide moiety of this compound would likely occupy a similar hydrophobic pocket in a target protein, with the benzoic acid core providing the anchoring electrostatic interactions.
Nucleic Acid or Lipid Membrane Interactions
The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic acid group and a more hydrophobic N-acylated ring, suggests a potential for interaction with lipid membranes. Studies on other acylated molecules have shown that acylation can significantly affect how a compound partitions into and interacts with the lipid bilayer. nih.gov For instance, N-terminal acetylation of the protein α-synuclein enhances its helicity and binding affinity to lipid membranes. nih.gov This interaction is often driven by an initial electrostatic attraction followed by the insertion of hydrophobic moieties into the membrane core. nih.gov It is plausible that this compound could similarly align at the membrane interface or even penetrate the lipid bilayer, which could influence membrane properties and the function of membrane-bound proteins.
Cellular Uptake and Intracellular Fate in Research Cell Lines
The ability of a compound to exert an intracellular effect is contingent on its ability to cross the cell membrane and its subsequent stability and localization within the cell. Cellular uptake assays, often using immortalized cell lines, are employed to study these processes. giffordbioscience.com
The mechanisms of cellular uptake are varied and include passive diffusion for lipophilic compounds and various forms of active transport, such as endocytosis. mdpi.comnih.govdovepress.com The uptake of many small molecules is an energy-dependent process. dovepress.com For instance, studies with PAMAM dendrimers in MCF-7 breast cancer cells have shown that their uptake is significantly reduced at low temperatures or in the presence of metabolic inhibitors, indicating an active, energy-requiring process. dovepress.com Furthermore, specific uptake pathways, such as macropinocytosis, can be involved. dovepress.com
While the specific uptake mechanism for this compound has not been elucidated, its physicochemical properties would likely allow it to cross the cell membrane, possibly through a combination of passive diffusion and carrier-mediated transport. Once inside the cell, its fate would depend on its susceptibility to metabolic enzymes and its affinity for various intracellular organelles and macromolecules. The presence of efflux pumps, such as P-glycoprotein, which are often overexpressed in drug-resistant cancer cell lines, could also play a role in limiting its intracellular accumulation. dovepress.com
Investigation of Biochemical Pathways in Research Organisms (e.g., bacterial or plant models)
No research findings are available for this topic.
Applications As Precursors and Research Reagents in Organic Synthesis
Role as Building Blocks for Complex Molecules
One of the most significant applications of N-acylanthranilic acids, including 2-(N-propylacetamido)benzoic acid, is in the synthesis of quinazolinones. These heterocyclic compounds form the core of many biologically active molecules and natural products. wikipedia.orgresearchgate.net The general strategy involves the cyclization of the N-acylanthranilic acid with a primary amine. In this context, this compound can serve as a direct precursor to 2-propyl-3-substituted-quinazolin-4(3H)-ones.
The synthesis typically proceeds through one of two primary routes:
Direct Condensation: Reaction of this compound with a primary amine in the presence of a coupling agent or under thermal conditions can lead to the formation of the corresponding quinazolinone. This method allows for the introduction of a wide variety of substituents at the 3-position of the quinazolinone ring, depending on the amine used.
Benzoxazinone Intermediate: this compound can be first cyclized to form the corresponding 2-propyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a primary amine, which displaces the ring oxygen to form the final quinazolinone product. wikipedia.orgnih.gov This two-step approach is often efficient and provides access to a diverse range of quinazolinone derivatives. nih.govresearchgate.net
The ability to readily synthesize substituted quinazolinones makes this compound a valuable building block for medicinal chemistry research, where this scaffold is frequently explored for its therapeutic potential. nih.govnih.gov
| Precursor | Reagent | Product | Synthetic Approach |
| This compound | Primary Amine (R-NH₂) | 2-propyl-3-R-quinazolin-4(3H)-one | Direct condensation |
| This compound | Acetic Anhydride (B1165640) | 2-propyl-4H-3,1-benzoxazin-4-one | Cyclization |
| 2-propyl-4H-3,1-benzoxazin-4-one | Primary Amine (R-NH₂) | 2-propyl-3-R-quinazolin-4(3H)-one | Ring-opening/Cyclization |
Catalytic Applications or Ligand Components in Reactions
The structural motifs within this compound, specifically the carboxylic acid and the amide functionalities, suggest its potential for use as a ligand in transition metal catalysis. Benzoic acid derivatives are known to coordinate with metal centers, and the presence of the N-propylacetamido group could modulate the electronic and steric properties of the resulting metal complex.
While specific studies detailing the use of this compound as a ligand are not prevalent in the literature, the general principles of coordination chemistry support this potential application. For instance, palladium(0) complexes have been used in conjunction with benzoic acid for various catalytic transformations. nih.gov The carboxylate group of this compound could bind to a metal center, while the N-acyl side chain could influence the catalyst's solubility, stability, and reactivity. This could be particularly relevant in reactions where fine-tuning of the ligand environment is crucial for achieving high selectivity and efficiency.
Further research into the coordination chemistry of this compound with various transition metals could unveil novel catalytic systems with unique properties.
| Potential Metal Center | Coordinating Group(s) | Potential Catalytic Application |
| Palladium | Carboxylate, Amide Oxygen | Cross-coupling reactions, C-H activation |
| Rhodium | Carboxylate, Amide Oxygen | Hydroformylation, Hydrogenation |
| Copper | Carboxylate, Amide Oxygen | Cyclization reactions, Oxidation |
Use in the Development of Novel Synthetic Methodologies
The development of new synthetic methods is a cornerstone of modern organic chemistry, and versatile building blocks are often at the heart of these innovations. N-acylanthranilic acids, as a class, have been employed in the development of novel synthetic strategies.
One area of significant interest is the use of directing groups in C-H activation reactions. The carboxylic acid and amide functionalities in this compound could potentially serve as directing groups to facilitate the selective functionalization of the aromatic ring. For example, palladium-catalyzed C-H functionalization of benzoic acid derivatives has been demonstrated, opening up new avenues for creating substituted aromatic compounds. nih.gov While direct examples with this compound are not widely reported, its structure is amenable to such transformations.
Furthermore, the development of novel cyclization reactions to form new heterocyclic systems is an active area of research. nih.govnih.gov The reactive sites within this compound could be exploited in the design of new cascade or domino reactions to build molecular complexity in a single step.
The exploration of this compound in these and other emerging areas of synthetic methodology could lead to the discovery of new and efficient ways to construct valuable organic molecules.
Analytical Method Development for Research Purposes
Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are the cornerstone of analytical chemistry, providing the means to separate, identify, and quantify the components of a mixture. For a compound like 2-(N-propylacetamido)benzoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods employed for purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for this compound. A typical HPLC method for this compound would likely involve a reversed-phase approach.
In reversed-phase HPLC, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. researchgate.net The gradient of the organic solvent can be adjusted to achieve optimal separation from impurities or starting materials.
For instance, a gradient reverse phase HPLC method developed for a similar compound, 2,4,6-trifluorobenzoic acid, utilized a Zorbax SB-Aq column with a gradient mixture of a buffer (0.1% triethylamine (B128534) solution) and an organic solvent mixture (acetonitrile, methanol, and water). A similar approach could be adapted for this compound. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light at a specific wavelength, typically around 230-280 nm. researchgate.netust.edu
The following interactive table outlines a hypothetical HPLC method for the analysis of this compound, based on established methods for related compounds.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. researchgate.netresearchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. researchgate.net |
| Gradient | 30-90% B over 15 minutes | Allows for the elution of compounds with a range of polarities, suitable for separating the target compound from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. researchgate.netresearchgate.net |
| Detection | UV at 254 nm | The aromatic ring and amide chromophore are expected to have strong absorbance at this wavelength. researchgate.net |
| Injection Volume | 10 µL | A typical volume for analytical injections. researchgate.net |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While the carboxylic acid group in this compound makes it polar and potentially less volatile, GC analysis is still feasible, often requiring a derivatization step. researchgate.net Derivatization converts the polar carboxylic acid into a less polar and more volatile ester or silyl (B83357) ester, making it more amenable to GC analysis. researchgate.netnih.gov
For example, the benzoic acid can be esterified to its methyl ester using reagents like methanol with an acid catalyst. Alternatively, silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. nih.gov After derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the gas and stationary phases.
A flame ionization detector (FID) is a common detector for GC analysis of organic compounds. researchgate.net For enhanced sensitivity and specificity, a mass spectrometer (MS) can be used as the detector (GC-MS), which provides both chromatographic separation and mass spectral data for confident identification of the compound and its impurities. nih.gov
A potential GC method for the analysis of derivatized this compound is outlined in the table below.
| Parameter | Condition | Rationale |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Effectively converts the carboxylic acid to a more volatile silyl ester. nih.gov |
| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of derivatized organic compounds. |
| Carrier Gas | Helium | Common inert carrier gas in GC. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A typical temperature program to separate compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for identification. nih.gov |
Advanced Detection Techniques in Research
In addition to standard UV and FID detectors, advanced detection techniques can provide more comprehensive information during the research and development of this compound.
Mass Spectrometry (MS)
As mentioned, coupling liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) is a powerful tool. nih.govnih.gov In a research setting, high-resolution mass spectrometry (HRMS) can be particularly valuable. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any unknown impurities. This is crucial for structure elucidation and for confirming the identity of synthesized molecules. For instance, a study on a related compound, 2-(2-hydroxypropanamido)benzoic acid, utilized UHPLC-MS/MS for pharmacokinetic studies, demonstrating the sensitivity and specificity of this technique. nih.gov
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) takes the analysis a step further. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This provides structural information about the molecule and can be used to develop highly selective and sensitive quantification methods, known as multiple reaction monitoring (MRM). This technique is particularly useful for quantifying the compound in complex biological matrices during preclinical studies. nih.gov
Diode Array Detector (DAD)
In HPLC, a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, can be used instead of a standard UV detector. thaiscience.info A DAD acquires the entire UV-visible spectrum of the eluting compounds. This has two main advantages. Firstly, it allows for the determination of the optimal detection wavelength for each compound. Secondly, it can be used for peak purity analysis by comparing the spectra across a single chromatographic peak. thaiscience.inforesearchgate.net Any significant spectral differences across the peak could indicate the presence of a co-eluting impurity. thaiscience.inforesearchgate.net
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of N-acylated anthranilic acid derivatives exist, the pursuit of novel synthetic pathways remains a cornerstone of chemical research. Future efforts could focus on the development of more sustainable and atom-economical routes to 2-(N-propylacetamido)benzoic acid. This might involve the exploration of catalytic C-H activation/amination or the use of flow chemistry to enhance reaction efficiency and scalability. Investigating alternative starting materials and greener solvent systems would also contribute to the development of more environmentally benign synthetic protocols. Furthermore, the synthesis of a broader library of derivatives with varied substituents on the aromatic ring and the N-acyl group could be systematically explored to expand the chemical space around this scaffold. mdpi.com
Deeper Computational Modeling of Molecular Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. Future research could employ more sophisticated computational models to gain deeper insights into the conformational dynamics of this compound. Molecular dynamics simulations can be utilized to study its aggregation behavior in different environments and its interactions with biological macromolecules. researchgate.netnih.gov These simulations can help in understanding how the compound might bind to protein targets, providing a rational basis for the design of new derivatives with enhanced affinity and selectivity. nih.gov Quantum mechanical calculations could further elucidate the electronic properties of the molecule, offering a more detailed understanding of its reactivity and spectroscopic characteristics.
Investigation of Undiscovered Mechanistic Roles in Biological Research Models
The biological activities of benzoic acid derivatives are a subject of ongoing research, with various analogs showing potential in areas such as cancer and infectious diseases. mdpi.comnih.govnih.gov Future investigations should aim to uncover the specific mechanistic roles of this compound in relevant biological models. This could involve screening the compound against a panel of disease-relevant targets, such as enzymes and receptors. For instance, given that some benzoic acid derivatives have been identified as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, it would be pertinent to investigate if this compound or its analogs exhibit similar activity. nih.gov Additionally, studies on its effects on cellular pathways, such as proteostasis and cell cycle regulation, could reveal novel biological functions. mdpi.com
Q & A
Q. What experimental methods are recommended for structural characterization of 2-(N-propylacetamido)benzoic acid?
To confirm the molecular structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique resolves bond lengths, angles, and hydrogen-bonding networks. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, as it is widely validated for small-molecule crystallography . For preliminary characterization, pair FT-IR (to identify amide C=O and COOH stretches) and NMR (¹H/¹³C for substituent confirmation) with HPLC-MS to verify purity (>95% recommended for reliable data) .
Q. How can solubility challenges for this compound be addressed in aqueous systems?
The compound’s amphiphilic nature (due to the benzoic acid and acetamido groups) may require pH optimization. Dissolve in 0.1 M NaOH (deprotonates COOH) and titrate to pH 7.4 for biological assays. For non-aqueous systems, use polar aprotic solvents like DMSO or DMF, but confirm inertness via control experiments . If aggregation occurs, employ dynamic light scattering (DLS) to monitor particle size .
Advanced Research Questions
Q. How can contradictory crystallographic and computational data on hydrogen-bonding networks be resolved?
Discrepancies often arise from static (X-ray) vs. dynamic (simulation) models. To reconcile:
- Perform variable-temperature SCXRD to assess thermal motion in hydrogen bonds .
- Compare with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* level) to model equilibrium geometries. Use graph-set analysis (e.g., R₂²(8) motifs) to classify hydrogen-bond patterns .
- Validate with solid-state NMR to probe proton environments under non-crystalline conditions .
Q. What strategies optimize the synthesis yield of this compound while minimizing side products?
Key steps:
- Protection of the benzoic acid group during N-propylacetylation to prevent esterification side reactions. Use tert-butyldimethylsilyl (TBDMS) protecting groups, removed later with TBAF .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV-active tags.
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 60°C, 30 min) and improve regioselectivity . Post-synthesis, purify via recrystallization from ethanol/water (3:1 v/v) to remove unreacted propylamine .
Q. How can molecular docking predict the biological interactions of this compound with protein targets?
- Target selection : Prioritize proteins with known benzoic acid-binding pockets (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- Ligand preparation : Generate 3D conformers of the compound using AutoDock Tools with Gasteiger charges.
- Docking workflow : Use AutoDock Vina or Glide (Schrödinger) with flexible side chains in the binding site. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
